molecular formula C15H19N3O3 B13200946 tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate

Cat. No.: B13200946
M. Wt: 289.33 g/mol
InChI Key: WYGAYORBEXHIEU-UHFFFAOYSA-N
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Description

Tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate is a high-purity chemical compound featuring a quinoline scaffold protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is widely used in synthetic organic and medicinal chemistry to shield reactive amine functionalities during multi-step synthesis, as evidenced by its extensive use in the preparation of complex molecules like the anticoagulant Edoxaban . The presence of both a protected amine and a methoxy group on the quinoline ring makes this compound a valuable, versatile building block for constructing diverse molecular libraries. Researchers can leverage this intermediate in the synthesis of potential pharmacologically active molecules. Quinoline derivatives are prominent in medicinal chemistry due to their broad biological activities. The specific substitution pattern on this compound suggests potential applications in developing inhibitors or modulators for various biological targets. For instance, related carbamate structures are known to interact with enzymatic processes, although the mechanism of action for this specific compound would be dependent on the final molecule synthesized from it . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling. Proper personal protective equipment should be worn, and the material should be stored in a cool, dark place under an inert atmosphere to ensure stability .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-10-6-7-11(20-4)13-9(10)5-8-12(16)18-13/h5-8H,1-4H3,(H2,16,18)(H,17,19)

InChI Key

WYGAYORBEXHIEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC(=NC2=C(C=C1)OC)N

Origin of Product

United States

Preparation Methods

Boc Protection of Aminoquinoline Derivatives

  • The starting material is generally the free amine, here the 2-amino-8-methoxyquinolin-5-yl moiety.
  • The N-Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
  • The product tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate is isolated by extraction and purified by crystallization or chromatography.

This approach is standard for preparing N-Boc protected aromatic amines and ensures selective protection of the amino group without affecting other functional groups.

Preparation via Condensation and Carbamate Formation

A more specific preparation approach can be drawn from the synthesis of related t-butyl carbamate derivatives as outlined in patent CN102020589B, which describes the preparation of t-butyl carbamate derivatives by condensation of an amine with N-Boc protected amino acid derivatives.

Stepwise Preparation Outline

Step Reagents and Conditions Description
1. Formation of Mixed Acid Anhydride N-Boc-D-serine + isobutyl chlorocarbonate + N-methylmorpholine (acid binding agent) in anhydrous ethyl acetate, temperature -20 to 40 °C (preferably -10 to 5 °C) N-Boc-D-serine is converted to a mixed acid anhydride intermediate under mild conditions.
2. Condensation with Amine Addition of benzylamine (or substituted amine) to the mixed acid anhydride in ethyl acetate, stirring at 10-15 °C for 2 hours The amine condenses with the intermediate to form the carbamate derivative.
3. Workup and Purification Extraction with dilute hydrochloric acid, salt water washing, solvent evaporation, crystallization from hexane/ethyl acetate Product isolation with high yield (90%+).

This method can be adapted to the preparation of this compound by replacing benzylamine with the 2-amino-8-methoxyquinolin-5-yl amine.

Reaction Conditions and Yields

  • Molar ratios: N-Boc-D-serine : isobutyl chlorocarbonate : N-methylmorpholine : amine = 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5
  • Solvent volume: 8-10 times the weight of N-Boc-D-serine
  • Reaction time: 3-5 hours
  • Yields reported for similar carbamate derivatives: 90-93%

Deprotection and Further Functionalization

While the focus is on preparation, it is relevant to consider that the N-Boc group can be removed under mild acidic conditions if needed. Recent research (RSC Advances, 2020) reports a mild deprotection method using oxalyl chloride and methanol, which cleanly removes the N-Boc group without affecting acid-labile functionalities. This method may be applicable if further transformations of the compound are required.

Synthetic Route Summary for this compound

Step Reaction Conditions Notes
1 Starting amine (2-amino-8-methoxyquinolin-5-yl) + di-tert-butyl dicarbonate Base (e.g., triethylamine), solvent (DCM), room temperature Standard Boc protection
or N-Boc protected amino acid derivative + amine condensation Mixed acid anhydride formation with isobutyl chlorocarbonate and N-methylmorpholine, then amine addition in ethyl acetate, 0 to 15 °C Adapted from patent CN102020589B
2 Workup Acid wash, salt water wash, crystallization Purification to isolate pure carbamate

Analytical Confirmation

The structure and purity of the compound are confirmed by:

  • Proton Nuclear Magnetic Resonance (1H NMR): characteristic singlet for tert-butyl group at ~1.38 ppm, aromatic signals for quinoline ring, and signals corresponding to amino and methoxy groups.
  • Mass Spectrometry (MS): molecular ion peak consistent with the expected molecular weight.
  • Other techniques such as Infrared Spectroscopy (IR) and Elemental Analysis may be used for further confirmation.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Comments
Temperature for mixed anhydride formation -20 to 40 °C (preferably -10 to 5 °C) Controls reaction rate and selectivity
Reaction time 3 to 5 hours Ensures completion
Molar ratios (amine : reagents) 1 : 1.1 to 1.5 Stoichiometric excess for complete reaction
Solvent Anhydrous ethyl acetate or dichloromethane Solubility and reaction medium
Yield 90-93% (for related carbamates) High efficiency

Chemical Reactions Analysis

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Findings:

Quinoline vs. Phenyl/Pyrimidine Cores: The target compound’s quinoline core offers enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl or pyrimidine derivatives, which may improve binding affinity in biological systems . Pyrimidine-based analogs (e.g., tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate) exhibit lower molecular weights and simpler synthesis routes but lack the extended aromaticity of quinoline .

Substituent Effects: The 2-amino group in the target compound provides a reactive site for further functionalization, contrasting with brominated derivatives (e.g., tert-Butyl (2-bromo-5-methoxyphenyl)carbamate), which are tailored for cross-coupling reactions .

Synthetic Utility: Carbamates with tetrahydroquinoline cores (e.g., ) are often intermediates in drug discovery due to their reduced ring strain and improved bioavailability compared to fully aromatic quinolines . The tert-butyl group in all compounds serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses .

Challenges and Limitations: The target compound’s synthesis may face hurdles similar to tert-Butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate, which is frequently out of stock due to complex purification requirements .

Research Implications

  • Pharmaceutical Potential: The quinoline scaffold in the target compound aligns with known kinase inhibitors (e.g., antimalarial drugs), suggesting utility in targeting enzymes or receptors requiring planar aromatic interactions .
  • Agrochemical Development: Methoxy and amino groups may enhance pesticidal activity by mimicking natural alkaloids, as seen in related carbamates .
  • Material Science: The tert-butyl carbamate group’s steric bulk could stabilize metal-organic frameworks (MOFs) or catalysts, though this remains unexplored for quinoline derivatives .

Biological Activity

Tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives known for various therapeutic effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 57260-73-8
  • InChI Key : AOCSUUGBCMTKJH-UHFFFAOYSA-N
PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃
Molecular Weight250.29 g/mol
Boiling PointNot specified
Log P (octanol/water)+1.87

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

  • Mechanism of Action :
    • Quinoline derivatives demonstrate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • The induction of ROS is a critical pathway through which these compounds exert their anticancer effects, causing cellular stress and apoptosis.
  • Case Study Findings :
    • A study reported IC₅₀ values ranging from 20 nM to 22 mM across different cancer cell lines, indicating significant potency against tumor cells .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. This compound has shown effectiveness against a range of bacterial strains.

  • Inhibition Studies :
    • Compounds related to this structure have demonstrated inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness.
    • For instance, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL against certain strains .

Antiviral Activity

Quinoline-based compounds are also being explored for their antiviral properties, particularly in the context of emerging viral infections.

  • Research Insights :
    • Some studies indicate that modifications on the quinoline scaffold can enhance antiviral activity against viruses like H5N1 and potentially SARS-CoV-2 .
    • The lipophilicity and electron-withdrawing characteristics of substituents play a crucial role in enhancing antiviral efficacy.

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